3-(1-Aminoethyl)-1-methyl-1h-pyrazole
Description
Properties
IUPAC Name |
1-(1-methylpyrazol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5(7)6-3-4-9(2)8-6/h3-5H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJQTFALMLLZQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301296732 | |
| Record name | α,1-Dimethyl-1H-pyrazole-3-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301296732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911788-35-7 | |
| Record name | α,1-Dimethyl-1H-pyrazole-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=911788-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α,1-Dimethyl-1H-pyrazole-3-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301296732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3-(1-Aminoethyl)-1-methyl-1H-pyrazole is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including cytotoxicity, anti-inflammatory effects, and potential applications in drug development.
Chemical Structure and Properties
The compound this compound features a pyrazole ring substituted with an aminoethyl group. This structure is pivotal in determining its biological activity, as modifications to the pyrazole core can significantly influence its interaction with biological targets.
Cytotoxicity
Research indicates that various pyrazole derivatives exhibit significant cytotoxic effects against cancer cell lines. For instance, some analogs have demonstrated IC50 values in the micromolar range against breast cancer cell lines (e.g., MCF7) and other tumor types. The mechanism often involves the induction of apoptosis through caspase activation pathways, where compounds can selectively inhibit specific caspases, thus promoting cancer cell death while sparing normal cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF7 | Not specified | Apoptosis via caspase activation |
| Other Pyrazole Derivative | MDA-MB-231 | 39.70 | Caspase-3 and -7 inhibition |
Anti-inflammatory Activity
This compound has been evaluated for its anti-inflammatory properties. In studies involving carrageenan-induced edema in animal models, it exhibited comparable efficacy to standard anti-inflammatory drugs like indomethacin. The compound's ability to inhibit pro-inflammatory cytokines and mediators suggests potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. In vitro studies have indicated that certain pyrazole derivatives possess activity against a range of bacterial and fungal pathogens. For example, derivatives have been tested against strains such as E. coli and Aspergillus niger, demonstrating significant growth inhibition .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. The presence of electron-donating or withdrawing groups on the pyrazole ring can enhance or reduce activity against specific targets:
- Electron-donating groups tend to increase reactivity and binding affinity to enzymes or receptors.
- Hydrophobic substitutions can improve membrane permeability, enhancing bioavailability.
Research has shown that modifications leading to increased lipophilicity often correlate with improved cytotoxicity and anti-inflammatory effects .
Case Study 1: Anticancer Activity
In a study evaluating a series of pyrazole derivatives, one compound exhibited an IC50 of 0.08 µM against MCF7 cells, indicating potent anticancer activity comparable to established chemotherapeutics. The study highlighted the importance of the aminoethyl group in enhancing the compound's interaction with cellular targets involved in proliferation and survival pathways .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial potential of this compound derivatives against Fusarium oxysporum. Results showed significant inhibition of fungal growth, suggesting that these compounds could serve as lead structures for developing new antifungal agents .
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazole derivatives, including 3-(1-aminoethyl)-1-methyl-1H-pyrazole, exhibit promising anticancer properties. A review highlighted that compounds with a pyrazole scaffold are frequently investigated for their ability to inhibit cancer cell proliferation. Specific studies have reported that certain 3-amino-pyrazoles demonstrated sub-micromolar activity against various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives are well-documented. For instance, several studies have shown that compounds with the pyrazole structure can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes them candidates for developing new anti-inflammatory drugs .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial strains. Research has demonstrated that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents . Notably, some studies have reported effective inhibition against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Insecticidal Activity
The insecticidal properties of pyrazole derivatives are noteworthy, particularly in agricultural applications. Some compounds within this class have been found to act on the GABA-A receptors in insects, leading to hyperexcitation and eventual death of pests. This mechanism positions them as effective insecticides for crop protection .
Fungicidal Applications
In addition to insecticidal properties, certain pyrazole derivatives have demonstrated fungicidal activity. The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid esters has been linked to the development of novel fungicides, contributing to the agricultural sector's pest management strategies .
Synthetic Methods
The synthesis of this compound typically involves multicomponent reactions or modifications of existing pyrazole scaffolds using techniques like hydrazine condensation and cross-coupling reactions . These methods allow for the efficient production of compounds with tailored biological activities.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazole derivatives. Variations in peripheral substituents on the pyrazole core can significantly influence pharmacological properties, such as potency and selectivity against specific biological targets .
Case Studies and Research Findings
Comparison with Similar Compounds
Agrochemical Relevance
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole : The difluoromethyl group confers stability against oxidative metabolism, making it a key motif in fungicides and herbicides. Its electronic effects enhance binding to target enzymes in pests .
- 3-(Chloromethyl)-1-methyl-1H-pyrazole : The chloromethyl group increases reactivity, enabling cross-coupling reactions for agrochemical diversification. However, its corrosive nature requires careful handling .
Preparation Methods
Ring-Closure Strategies Using Hydrazine Derivatives
A widely used approach involves the cyclocondensation of β-keto esters or diketones with hydrazine derivatives. For example, Patent WO2014120397A1 describes a method for synthesizing pyrazole derivatives via a two-phase reaction system:
Formation of Alkyl Difluoroacetoacetate :
Alkyl difluoroacetoacetate (Formula VI-A) is synthesized by acidifying the sodium enolate of difluoroacetoacetic acid with carbonic acid generated in situ. The crude product is purified via fractional distillation (75–80% yield).Coupling with Trialkyl Orthoformate :
The purified ester reacts with trialkyl orthoformate in acetyl anhydride to yield alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrate (Formula VII-A).Pyrazole Ring Formation :
The key step involves reacting Formula VII-A with methylhydrazine in a biphasic system (toluene/water) using sodium bicarbonate as a base. The reaction proceeds at −10°C to 0°C, followed by organic phase separation and solvent evaporation. The final product precipitates from a toluene/petroleum ether mixture with >99.9% purity.
Adaptation for this compound :
To introduce the aminoethyl group, methylhydrazine can be replaced with a hydrazine derivative bearing an ethylamine side chain. Alternatively, post-synthetic modification of the pyrazole ring via reductive amination could be employed.
Condensation-Reagent-Mediated Synthesis
Patent CN103275010A highlights the use of condensation reagents like Lawesson’s reagent for constructing pyrazole-piperazine hybrids. While this patent focuses on piperazine derivatives, its methodology can be extrapolated:
Intermediate Formation :
A β-keto ester (e.g., 1-acetoacetyl-4-tert-butoxycarbonylpiperidine) reacts with phenylhydrazine in ethanol under reflux to form a hydrazone intermediate (III-A).Cyclization with Lawesson’s Reagent :
The intermediate undergoes cyclization in tetrahydrofuran (THF) with Lawesson’s reagent and pyridine at 50–55°C, yielding the pyrazole core.Amination :
Subsequent deprotection of the tert-butoxycarbonyl (Boc) group via hydrochloric acid yields the primary amine.
Modification for Target Compound :
Replacing phenylhydrazine with methylhydrazine and optimizing the β-keto ester to include an ethylamine precursor could direct the synthesis toward this compound.
Direct Functionalization of Pyrazole Intermediates
Enamine’s Methodology for trifluoromethylpyrazole synthesis provides a template for late-stage functionalization:
Lithiation-Borylation :
1-Methyl-3-trifluoromethyl-1H-pyrazole undergoes lithiation in a flow reactor, followed by quenching with electrophiles (e.g., DMF for aldehyde introduction).Bromination and Cross-Coupling :
Bromination at the 4-position using N-bromosuccinimide (NBS) enables Suzuki-Miyaura coupling for introducing aryl groups.
Application to this compound :
A similar strategy could involve brominating 1-methyl-1H-pyrazole at the 3-position, followed by palladium-catalyzed amination with ethylamine.
Optimization and Challenges
Regioselectivity in Pyrazole Formation
The position of substituents on the pyrazole ring is highly sensitive to reaction conditions. For example, Patent US5616723A demonstrates that adjusting the stoichiometry of hydrazine and β-keto esters controls regioselectivity. A 1:1 ratio of sodium cyanoacetone to hydrazine monohydrochloride in toluene yields 3-amino-5-methylpyrazole with 72% efficiency.
Table 1: Comparative Yields for Pyrazole Synthesis
Analytical Characterization
Q & A
Basic: What are the common synthetic routes for 3-(1-Aminoethyl)-1-methyl-1H-pyrazole?
Methodological Answer:
A typical approach involves condensation reactions using hydrazine derivatives or functionalized aldehydes. For example, ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate can serve as a precursor, reacting with aryl or heteroaryl groups under acidic or basic conditions to form the target compound. This method emphasizes regioselective control, often achieved by adjusting reaction temperature and solvent polarity .
Basic: How is the compound characterized post-synthesis?
Methodological Answer:
Characterization relies on:
- 1H NMR : To confirm substituent positions and hydrogen environments (e.g., δ 1.44–1.48 ppm for methyl groups in ).
- ESI-MS : For molecular weight validation (e.g., m/z 450.2 in ).
- X-ray crystallography : Resolves structural ambiguities, as demonstrated for pyrazole derivatives in .
Cross-validation with IR and elemental analysis is recommended for purity assessment .
Basic: What safety precautions are critical during handling?
Methodological Answer:
- Use PPE (gloves, goggles, lab coats) to avoid dermal contact or inhalation.
- Follow hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled).
- Work in a fume hood with proper ventilation, as advised in pyrazole-related safety protocols .
Advanced: How can reaction conditions be optimized for higher yields?
Methodological Answer:
- Microwave-assisted synthesis (e.g., 160 W, 70°C, 180–300 sec) reduces reaction time and improves regioselectivity, as shown for pyrazole-prop-2-en-1-one derivatives in .
- Solvent selection (e.g., ethanol or THF) and catalyst loading (e.g., triethylamine) enhance reaction efficiency. Real-time monitoring via TLC ensures optimal progress .
Advanced: How to resolve contradictions between expected and observed spectral data?
Methodological Answer:
- 2D NMR techniques (e.g., COSY, HSQC) clarify proton-carbon correlations.
- X-ray crystallography provides definitive structural confirmation, as used in for pyrazole-triazole hybrids.
- Re-synthesize the compound under controlled conditions to rule out impurities .
Advanced: How to design biological activity studies for this compound?
Methodological Answer:
- In vitro assays : Screen against Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) using broth microdilution ( ).
- Dose-response curves : Establish IC50 values for anti-inflammatory or antimicrobial activity.
- Include positive controls (e.g., ciprofloxacin) and validate results with replicate experiments .
Advanced: How to address unexpected biological activity results?
Methodological Answer:
- Purity verification : Use HPLC or GC-MS to exclude impurities.
- Alternative assays : Confirm activity via enzyme inhibition studies (e.g., COX-2 for anti-inflammatory effects).
- Structure-activity relationship (SAR) analysis : Compare with analogs (e.g., methyl-substituted pyrazoles in ) to identify critical functional groups .
Basic: What solvents and reagents are compatible with this compound?
Methodological Answer:
- Polar aprotic solvents (DMSO, DMF) enhance solubility for reactions.
- Lithium chloride and sodium borohydride are effective in reduction steps (e.g., ).
- Avoid strong acids/bases unless required for specific functional group transformations .
Advanced: How to analyze regioselectivity in pyrazole functionalization?
Methodological Answer:
- DFT calculations : Predict electronic effects of substituents (e.g., used DFT to study pyrazole interactions).
- Steric maps : Evaluate spatial hindrance using computational tools like Gaussian.
- Experimental validation via cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
Basic: What are the storage conditions for this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
